7-Methoxy-[1,2,4]triazolo[4,3-a]quinoline
Description
Contextualizing the Quinoline (B57606) Scaffold in Medicinal Chemistry Research
The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in the edifice of medicinal chemistry. benthamscience.comnih.gov Its presence in a multitude of natural and synthetic compounds has been linked to a broad spectrum of biological activities. benthamscience.comnih.gov This privileged structure is recognized for its ability to interact with various biological targets, making it a versatile starting point for drug design. ualberta.ca
The pharmacological profile of quinoline derivatives is remarkably diverse, encompassing anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and cardiovascular properties. benthamscience.comnih.gov The planar nature of the quinoline ring allows it to intercalate into DNA, a mechanism exploited in the design of certain anticancer agents. Furthermore, the nitrogen atom in the ring can act as a hydrogen bond acceptor, facilitating interactions with enzymes and receptors. The adaptability of the quinoline ring system for chemical modification at various positions allows for the fine-tuning of its pharmacological and pharmacokinetic properties, further cementing its status as a critical scaffold in the development of new therapeutic agents. ualberta.ca
The Role of the 1,2,4-Triazole (B32235) Moiety in Bioactive Molecules
The 1,2,4-triazole ring, a five-membered heterocycle containing three nitrogen atoms, is another key player in the realm of bioactive molecules. nih.gov This moiety is a common feature in a number of clinically used drugs and is known to confer a range of pharmacological activities, including antifungal, antiviral, anticonvulsant, and anti-inflammatory effects. nih.gov
The 1,2,4-triazole nucleus is valued for its metabolic stability and its capacity to engage in hydrogen bonding and dipole interactions, which are crucial for binding to biological targets. nih.gov Its presence can enhance the solubility and pharmacokinetic profile of a molecule. The ability of the triazole ring to act as a bioisostere for amide or ester groups allows for the modification of existing drugs to improve their efficacy and reduce side effects. nih.gov The diverse biological activities associated with the 1,2,4-triazole moiety make it a valuable component in the design of novel therapeutic agents.
Structural Significance of the Fusednih.govtubitak.gov.trnih.govTriazolo[4,3-a]quinoline System
The fusion of the quinoline and 1,2,4-triazole rings to form the nih.govtubitak.gov.trnih.govtriazolo[4,3-a]quinoline system results in a rigid, planar tricyclic structure with a unique electronic distribution. This molecular architecture is of considerable interest in medicinal chemistry as it can lead to compounds with enhanced biological activity and novel mechanisms of action. The combination of these two pharmacophores is a classic example of molecular hybridization, a strategy aimed at creating new molecules with improved therapeutic potential.
Current Research Landscape and Academic Focus on 7-Methoxy-nih.govtubitak.gov.trnih.govtriazolo[4,3-a]quinoline Derivatives
The introduction of a methoxy (B1213986) group at the 7-position of the nih.govtubitak.gov.trnih.govtriazolo[4,3-a]quinoline scaffold has been a specific focus of recent research, leading to the investigation of 7-Methoxy- nih.govtubitak.gov.trnih.govtriazolo[4,3-a]quinoline and its derivatives. This substitution is known to influence the electronic properties and metabolic stability of the molecule, potentially enhancing its biological activity.
A significant area of investigation for these derivatives has been in the field of central nervous system disorders, particularly epilepsy. A study on a series of 1-substituted-7-methoxy-5-phenyl- nih.govtubitak.gov.trnih.govtriazolo[4,3-a]quinolines identified potent anticonvulsant activity. tubitak.gov.tr The unsubstituted parent compound, 7-methoxy-5-phenyl- nih.govtubitak.gov.trnih.govtriazolo[4,3-a]quinoline, demonstrated a median effective dose (ED₅₀) of 9.2 mg/kg in the maximal electroshock (MES) test, which is comparable to the established antiepileptic drug phenytoin (B1677684). tubitak.gov.tr The introduction of the methoxy group at the 7-position was found to significantly enhance the anticonvulsant activity compared to its non-methoxylated counterpart. tubitak.gov.tr
| Compound | R-group at position 1 | MES ED₅₀ (mg/kg) | Neurotoxicity TD₅₀ (mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) |
|---|---|---|---|---|
| 4a | H | 9.2 | 152.5 | 16.6 |
| 4b | Methyl | 29.7 | 189.3 | 6.4 |
| 4c | Ethyl | 41.2 | 201.5 | 4.9 |
| Phenytoin (Reference) | - | 9.9 | 69.1 | 7.0 |
Furthermore, research into the anti-inflammatory potential of related structures has also been undertaken. A study on 7-alkoxy-1-amino-4,5-dihydro nih.govtubitak.gov.trnih.govtriazolo[4,3-a]quinolines, which share the core scaffold with a methoxy precursor, demonstrated significant anti-inflammatory activity. nih.gov For instance, the 7-(benzyloxy) derivative showed a 52% inhibition of xylene-induced ear edema in mice, comparable to ibuprofen. nih.gov While this study did not specifically test the 7-methoxy derivative, it provides a strong rationale for its potential as an anti-inflammatory agent.
While the broader class of fused triazolo-quinolines and triazolo-quinoxalines has been investigated for anticancer properties, specific studies focusing on the cytotoxic activity of 7-Methoxy- nih.govtubitak.gov.trnih.govtriazolo[4,3-a]quinoline derivatives are not extensively reported in the current literature. nih.govresearchgate.netmdpi.com However, the known anticancer potential of both the quinoline and triazole scaffolds suggests that this could be a promising avenue for future research.
Structure
3D Structure
Properties
CAS No. |
41493-63-4 |
|---|---|
Molecular Formula |
C11H9N3O |
Molecular Weight |
199.21 g/mol |
IUPAC Name |
7-methoxy-[1,2,4]triazolo[4,3-a]quinoline |
InChI |
InChI=1S/C11H9N3O/c1-15-9-3-4-10-8(6-9)2-5-11-13-12-7-14(10)11/h2-7H,1H3 |
InChI Key |
YPWVAGZCIUPOBD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N3C=NN=C3C=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 7 Methoxy 1 2 3 Triazolo 4,3 a Quinoline and Its Derivatives
Retrosynthetic Analysis of the 7-Methoxy-mdpi.comresearchgate.netnih.govtriazolo[4,3-a]quinoline Core
Retrosynthetic analysis is a technique for planning organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.comactascientific.comicj-e.orgdeanfrancispress.com For 7-Methoxy- mdpi.comresearchgate.netnih.govtriazolo[4,3-a]quinoline, the primary disconnections involve breaking the bonds forming the triazole ring.
A logical retrosynthetic approach would involve a disconnection of the N-N bond and the C-N bond of the triazole ring. This leads to a key intermediate, a 2-hydrazinyl-7-methoxyquinoline. This intermediate can be further simplified by disconnecting the quinoline (B57606) ring. For instance, a disconnection of the quinoline core could lead back to a substituted aniline (B41778), specifically p-anisidine, and a suitable three-carbon component to form the quinoline ring. This strategy breaks down the complex fused system into more readily available precursors. The methoxy (B1213986) group is considered a resident functionality on the starting aniline precursor.
Another key disconnection strategy focuses on the C-N bond formation that completes the triazole ring. This suggests a precursor such as a 2-chloro-7-methoxyquinoline (B1353143) which can react with a hydrazine (B178648) derivative. The subsequent cyclization would then form the fused triazole system. This approach is advantageous as it utilizes common quinoline synthesis methods followed by the construction of the triazole ring.
The following table outlines the key disconnections and the corresponding synthons and synthetic equivalents.
| Target Molecule | Disconnection | Synthon | Synthetic Equivalent |
| 7-Methoxy- mdpi.comresearchgate.netnih.govtriazolo[4,3-a]quinoline | C-N and N-N bonds of the triazole ring | 2-hydrazinyl-7-methoxyquinoline cation and a formylating agent anion | 2-Hydrazinyl-7-methoxyquinoline and an orthoester or aldehyde |
| 2-Hydrazinyl-7-methoxyquinoline | C-N bond of the hydrazine group | 7-methoxyquinoline (B23528) cation at C2 | 2-Chloro-7-methoxyquinoline and hydrazine hydrate (B1144303) |
| 7-Methoxyquinoline | C-C and C-N bonds of the pyridine (B92270) ring of quinoline | 4-Methoxyaniline and a propenal derivative | p-Anisidine and acrolein (Skraup synthesis) or diethyl malonate (Gould-Jacobs reaction) |
This analysis provides a logical framework for devising multiple synthetic pathways to the target molecule, starting from simple and accessible building blocks.
Established Synthetic Routes tomdpi.comresearchgate.netnih.govTriazolo[4,3-a]quinolines
Established methods for the synthesis of the mdpi.comresearchgate.netnih.govtriazolo[4,3-a]quinoline scaffold primarily rely on the construction of the triazole ring onto a pre-formed quinoline core.
A prevalent and classical approach involves the reaction of a 2-hydrazinylquinoline intermediate with a one-carbon electrophile, which undergoes condensation and subsequent oxidative cyclization to form the fused triazole ring. For the synthesis of the 7-methoxy derivative, the starting material would be 2-chloro-7-methoxyquinoline. This precursor is treated with hydrazine hydrate to yield 2-hydrazinyl-7-methoxyquinoline.
The resulting hydrazinylquinoline can then be cyclized using various reagents. For instance, reaction with an orthoester like triethyl orthoformate can directly provide the triazoloquinoline. researchgate.net Alternatively, condensation with an aldehyde followed by an oxidative cyclization step using an oxidizing agent such as chloranil (B122849) can also afford the desired product. mdpi.com
The following table summarizes typical reaction conditions for this approach based on analogous syntheses.
| Quinoline Precursor | Reagents | Conditions | Product | Reference |
| 2-Chloro-7-methoxyquinoline | 1. Hydrazine hydrate, Ethanol | 1. Reflux | 2-Hydrazinyl-7-methoxyquinoline | mdpi.com |
| 2-Hydrazinyl-7-methoxyquinoline | 2. Aromatic aldehyde, DMF | 2. Room Temperature | Intermediate hydrazone | mdpi.com |
| Intermediate hydrazone | 3. Chloranil, Reflux | 3. 18 hours | 1-Aryl-7-methoxy- mdpi.comresearchgate.netnih.govtriazolo[4,3-a]quinoline | mdpi.com |
| 2-Hydrazinylquinoline | Triethyl orthoformate | Reflux, 4 hours | mdpi.comresearchgate.netnih.govTriazolo[4,3-a]quinoline | researchgate.net |
More elaborate synthetic routes commence with the construction of the quinoline ring itself from acyclic precursors. A common method is the Doebner-von Miller reaction or similar cyclizations. For the target molecule, this would involve the reaction of 4-methoxyaniline with an α,β-unsaturated aldehyde or ketone.
Following the formation of the substituted quinoline, subsequent steps would mirror those described in the previous section, involving the introduction of a hydrazine moiety at the 2-position, followed by cyclization to form the triazole ring. While this approach is longer, it offers greater flexibility in introducing various substituents onto the quinoline core by starting with appropriately substituted anilines and carbonyl compounds. actascientific.com
Advanced Synthetic Strategies for Functionalized 7-Methoxy-mdpi.comresearchgate.netnih.govtriazolo[4,3-a]quinoline Analogues
Modern synthetic organic chemistry offers more sophisticated methods for the construction of complex heterocyclic systems, including the use of transition-metal catalysis and strategies for achieving high regioselectivity.
Transition-metal catalysis has become a powerful tool for the efficient synthesis of heterocyclic compounds. frontiersin.org Palladium-catalyzed reactions, for example, can be employed for the construction of both the quinoline and triazole rings. researchgate.netrsc.orgorganic-chemistry.org For instance, a palladium-catalyzed annulation cascade between an internal alkyne and an o-triazole bromobenzene (B47551) has been reported for the synthesis of polysubstituted mdpi.comresearchgate.netresearchgate.nettriazolo[1,5-a]quinolines, a related isomer. researchgate.net
Rhodium(III)-catalyzed annulation reactions have also been utilized for the synthesis of azolo mdpi.comresearchgate.netosi.lvtriazines, demonstrating the potential of such catalysts in forming fused nitrogen-containing heterocycles. nih.gov While direct examples for the 7-methoxy- mdpi.comresearchgate.netnih.govtriazolo[4,3-a]quinoline are not prevalent, these methodologies suggest potential routes involving C-H activation and annulation of appropriately functionalized precursors.
The following table presents examples of transition-metal-catalyzed reactions for the synthesis of related fused heterocycles.
| Catalyst | Reactants | Product | Reference |
| Palladium | Internal alkynes and o-triazole bromobenzenes | Polysubstituted mdpi.comresearchgate.netresearchgate.nettriazolo[1,5-a]quinolines | researchgate.net |
| Palladium | Hydrazides and 2-chloropyridine | mdpi.comresearchgate.netnih.govTriazolo[4,3-a]pyridines | organic-chemistry.org |
| Rhodium(III) | N-azolo imines and dioxazolones | Azolo mdpi.comresearchgate.netosi.lvtriazines | nih.gov |
Achieving regioselectivity is crucial when multiple reactive sites are present in the precursors. The synthesis of fused triazoloquinoline systems can be directed to favor the formation of a specific isomer. For instance, the regioselective synthesis of pyrazolo[3,4-b]quinoline and pyrazolo[4,3-c]quinoline derivatives has been achieved by carefully controlling the reaction conditions, such as the solvent and temperature. osi.lv
In the context of mdpi.comresearchgate.netnih.govtriazolo[4,3-a]quinolines, the cyclization of the 2-hydrazinylquinoline intermediate generally proceeds with high regioselectivity to form the desired fused system due to the inherent reactivity of the hydrazine moiety. Advanced methods may involve multicomponent reactions where the regioselectivity is controlled by the sequence of bond formations. The synthesis of 1,2,3-triazole fused quinolines has been achieved through tandem cyclization reactions, highlighting the potential for regiocontrolled synthesis.
Development of One-Pot Synthetic Procedures
While multi-step syntheses are common for constructing complex heterocyclic systems like 7-Methoxy- tubitak.gov.trrsc.orgresearchgate.nettriazolo[4,3-a]quinoline, the development of one-pot procedures is highly desirable as they offer advantages in terms of efficiency, reduced waste, and shorter reaction times. A one-pot synthesis streamlines the process by combining multiple reaction steps in a single reaction vessel without the need for isolation and purification of intermediates.
For the related tubitak.gov.trrsc.orgresearchgate.nettriazolo[4,3-a]pyridine scaffold, a mild and efficient one-pot synthesis has been developed from 2-hydrazinopyridine (B147025) and various substituted aromatic aldehydes at room temperature. rsc.org This approach is noted for its operational simplicity and functional group tolerance. rsc.org Similarly, a one-pot, three-component approach has been described for the synthesis of quinoline-based 1,2,4-triazolo[1,5-a]quinoline derivatives, employing an aldehyde, methyl 2-cyanoacetate, and an enaminone. rsc.org The regioselectivity of this reaction can be controlled by the choice of catalyst, with L-proline providing high selectivity for the desired product. rsc.org
Although a specific one-pot synthesis for 7-Methoxy- tubitak.gov.trrsc.orgresearchgate.nettriazolo[4,3-a]quinoline is not extensively detailed in the reviewed literature, the principles from the synthesis of analogous structures suggest a potential pathway. Such a procedure could conceivably involve the condensation of a suitably substituted 2-hydrazinyl-7-methoxyquinoline with an appropriate carbonyl compound, followed by an in-situ cyclization to form the triazole ring. The development of such a one-pot methodology would represent a significant advancement in the synthesis of this important class of compounds.
Derivatization and Structural Modification Strategies for 7-Methoxy-tubitak.gov.trrsc.orgresearchgate.nettriazolo[4,3-a]quinoline
The derivatization and structural modification of the 7-Methoxy- tubitak.gov.trrsc.orgresearchgate.nettriazolo[4,3-a]quinoline scaffold are crucial for modulating its physicochemical properties and biological activity. These strategies focus on introducing various substituents at different positions of the molecule, altering existing functional groups, and elaborating the core structure.
Introduction of Substituents at the 1-Position of the Triazole Ring
The 1-position of the triazole ring is a common site for introducing structural diversity in the 7-Methoxy- tubitak.gov.trrsc.orgresearchgate.nettriazolo[4,3-a]quinoline scaffold. A variety of substituents, including alkyl and aryl groups, have been introduced at this position to investigate their impact on the biological properties of the molecule.
A notable study on the synthesis of 1-substituted-7-methoxy-5-phenyl-1,2,4-triazolo[4,3-a]quinolines demonstrated that the introduction of different groups at the 1-position significantly influences the anticonvulsant activity of these compounds. tubitak.gov.tr The unsubstituted compound (where the 1-position is a hydrogen atom) was identified as the most potent in the series, suggesting that bulky substituents at this position may be detrimental to activity. tubitak.gov.tr
The general synthetic route to these 1-substituted derivatives involves the cyclization of a 2-hydrazinyl-7-methoxyquinoline intermediate with a suitable carboxylic acid or its derivative. For instance, reaction with formic acid yields the unsubstituted triazole, while other carboxylic acids or acid chlorides can be used to introduce various alkyl or aryl groups. tubitak.gov.tr
Table 1: Examples of 1-Substituted 7-Methoxy-5-phenyl- tubitak.gov.trrsc.orgresearchgate.nettriazolo[4,3-a]quinoline Derivatives and their Anticonvulsant Activity. tubitak.gov.tr
| Compound ID | R Group at 1-Position | Anticonvulsant Activity (MES test, ED₅₀ mg/kg) |
| 4a | H | 9.2 |
| 4b | CH₃ | 31.5 |
| 4c | C₂H₅ | 42.8 |
| 4d | C₆H₅ | >100 |
| 4e | 4-CH₃C₆H₄ | >100 |
| 4f | 4-ClC₆H₄ | >100 |
| 4g | 4-FC₆H₄ | >100 |
Alterations and Functionalizations of the Methoxy Group on the Quinoline Core
The methoxy group at the 7-position of the quinoline core is another key site for structural modification. While direct functionalization of the methoxy group can be challenging, a common strategy involves its cleavage to the corresponding hydroxyl group, which can then be further derivatized.
The cleavage of aryl methyl ethers is a well-established transformation in organic synthesis and can be achieved using various reagents, such as strong acids (e.g., HBr) or Lewis acids (e.g., BBr₃). The resulting 7-hydroxy- tubitak.gov.trrsc.orgresearchgate.nettriazolo[4,3-a]quinoline can serve as a versatile intermediate for introducing a wide range of functional groups through O-alkylation, O-acylation, or other reactions. This allows for the synthesis of new ether, ester, and other derivatives, which can lead to compounds with improved properties. For instance, the synthesis of 7-benzyloxy-4,5-dihydro- tubitak.gov.trrsc.orgresearchgate.nettriazolo[4,3-a]quinoline derivatives has been reported, starting from 6-hydroxy-3,4-dihydro-1H-quinoline-2-one, highlighting the utility of the hydroxyl group as a handle for further modification. nih.gov
Structural Elaboration of the Quinoline Moiety
Further structural modifications can be carried out on the quinoline moiety of 7-Methoxy- tubitak.gov.trrsc.orgresearchgate.nettriazolo[4,3-a]quinoline. The quinoline ring system can undergo various electrophilic and nucleophilic substitution reactions, allowing for the introduction of additional substituents.
Electrophilic aromatic substitution on the quinoline ring generally occurs at the 5- and 8-positions. quimicaorganica.org The presence of the electron-donating methoxy group at the 7-position would further activate the benzene (B151609) ring of the quinoline system towards electrophilic attack, likely directing incoming electrophiles to the 6- and 8-positions. Potential electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions, which could introduce nitro, halogen, or acyl groups, respectively. These newly introduced functional groups can then be further manipulated to create a diverse library of compounds.
Nucleophilic aromatic substitution on the quinoline ring is also possible, particularly if a good leaving group, such as a halogen, is present on the ring. oup.com This would allow for the introduction of various nucleophiles, such as amines, alkoxides, and thiolates, to further expand the structural diversity of the scaffold.
Synthesis of Structural Hybrids Incorporating the Triazoloquinoline Scaffold
Molecular hybridization is a powerful strategy in drug design that involves combining two or more pharmacophores into a single molecule to create a new chemical entity with potentially enhanced biological activity or a modified pharmacological profile. The 7-Methoxy- tubitak.gov.trrsc.orgresearchgate.nettriazolo[4,3-a]quinoline scaffold has been utilized as a core structure for the synthesis of various hybrid molecules.
For example, novel hybrid molecules have been developed by linking the triazoloquinoline scaffold to other biologically active moieties. A series of quinoline-based 1,2,3-triazole hybrids were synthesized via copper-catalyzed 1,3-dipolar cycloaddition reactions of a terminal alkyne appended to a quinoline with various azides. researchgate.net This "click chemistry" approach provides an efficient and versatile method for creating such hybrid structures.
In another study, new quinoline- tubitak.gov.trrsc.orgresearchgate.net-triazole hybrids were synthesized from substituted quinoline hydrazide and isothiocyanate derivatives. rasayanjournal.co.in These hybrid molecules were then evaluated for their biological activities. The synthesis of these hybrids often involves a multi-step process where the triazoloquinoline core is first synthesized and then coupled to another molecular fragment. The nature of the linker between the two pharmacophores can also be varied to optimize the properties of the final hybrid molecule.
Spectroscopic and Structural Characterization of 7 Methoxy 1 2 3 Triazolo 4,3 a Quinoline Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering detailed insight into the chemical environment of individual atoms. For the 7-Methoxy- ualberta.camdpi.comtriazolo[4,3-a]quinoline scaffold, ¹H, ¹³C, and two-dimensional NMR experiments are collectively used to assemble the complete structural picture.
¹H NMR spectroscopy provides information on the number, connectivity, and chemical environment of protons in a molecule. In the analysis of 7-Methoxy- ualberta.camdpi.comtriazolo[4,3-a]quinoline analogues, specific chemical shifts (δ) are indicative of the protons' locations. For instance, the methoxy (B1213986) group (OCH₃) protons typically appear as a sharp singlet. In a series of 1-substituted-7-methoxy-5-phenyl- ualberta.camdpi.comtriazolo[4,3-a]quinolines, this singlet is consistently observed around δ 3.73-3.78 ppm.
Protons on the aromatic quinoline (B57606) and phenyl rings resonate in the downfield region, generally between δ 6.9 and 8.1 ppm, often as complex multiplets due to spin-spin coupling. The proton on the triazole ring (=CH) is also characteristically observed as a singlet in the aromatic region, for example, at δ 7.49 ppm. Substituents on the triazole ring significantly influence the spectra; for example, an ethyl group at the 1-position would show a triplet for the methyl protons (e.g., at δ 1.24 ppm) and a quartet for the methylene (B1212753) protons (e.g., at δ 2.69 ppm), confirming its presence and connectivity.
Table 1: Selected ¹H NMR Data for an Analogue: 1-Ethyl-7-methoxy-5-phenyl- ualberta.camdpi.comtriazolo[4,3-a]quinoline Data sourced from Guan et al.
| Functional Group | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |
| CH₃ (ethyl) | 1.24 | triplet | 6.0 |
| CH₂ (ethyl) | 2.69 | triplet | 6.0 |
| OCH₃ | 3.78 | singlet | N/A |
| =CH (triazole) | 7.49 | singlet | N/A |
| C₆H₅ (phenyl) | 7.02-7.26 | multiplet | N/A |
| C₆H₃ (quinoline) | 7.29-8.09 | multiplet | N/A |
¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its bonding environment. For analogues such as 5-(4-Methoxyphenyl)-4,5-dihydro- ualberta.camdpi.comtriazolo[4,3-a]quinoline, the carbon of the methoxy group (OCH₃) resonates at approximately δ 55.28 ppm. ualberta.ca
The aliphatic carbons in the dihydro-quinoline portion of the molecule appear in the upfield region (e.g., δ 28.65 and 41.66 ppm). ualberta.ca The numerous aromatic and heterocyclic carbons of the quinoline, phenyl, and triazole rings are found downfield, typically between δ 114 and 160 ppm. ualberta.ca The specific shifts help confirm the fusion of the heterocyclic rings and the positions of substituents.
Table 2: Selected ¹³C NMR Data for 5-(4-Methoxyphenyl)-4,5-dihydro- ualberta.camdpi.comtriazolo[4,3-a]quinoline Data sourced from a study on triazolo[4,3-a]quinoline derivatives. ualberta.ca
| Carbon Type | Chemical Shift (δ ppm) Range |
| Aliphatic (CH, CH₂) | 28.65, 41.66 |
| Methoxy (OCH₃) | 55.28 |
| Aromatic/Heterocyclic | 114.09 - 158.95 |
For complex molecules like triazoloquinolines, one-dimensional NMR spectra can suffer from signal overlap, especially in the aromatic regions. Two-dimensional (2D) NMR techniques are employed to resolve these ambiguities. nih.govresearchgate.net
COSY (Correlation Spectroscopy) is a homonuclear experiment that identifies protons that are spin-coupled to each other, typically on adjacent carbons. wikipedia.orgcreative-biostructure.com This helps establish the connectivity of proton spin systems within the quinoline and any substituted phenyl rings.
HSQC (Heteronuclear Single Quantum Coherence) is a heteronuclear experiment that correlates proton signals with the signals of directly attached carbons. wikipedia.orgcreative-biostructure.com This allows for the unambiguous assignment of a specific proton's chemical shift to its corresponding carbon's chemical shift.
HMBC (Heteronuclear Multiple Bond Correlation) provides correlations between protons and carbons that are separated by two or three bonds. nih.gov This is crucial for piecing together the entire molecular structure, as it connects different spin systems across quaternary carbons and heteroatoms, confirming the fusion pattern of the triazole and quinoline rings and the location of substituents like the methoxy group.
Together, these 2D techniques provide a detailed and verified map of the entire molecular structure, confirming the assignments made from 1D spectra. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 7-Methoxy- ualberta.camdpi.comtriazolo[4,3-a]quinoline analogues shows characteristic absorption bands corresponding to specific bond vibrations.
Key characteristic peaks include:
C=N stretching: A band in the region of 1613 cm⁻¹ is indicative of the carbon-nitrogen double bonds within the fused heterocyclic ring system.
C-N stretching: Absorption around 1297 cm⁻¹ corresponds to the carbon-nitrogen single bonds.
C-O-C stretching: The presence of the methoxy group is confirmed by characteristic ether stretches, typically appearing as strong bands around 1243 cm⁻¹ and 1024 cm⁻¹.
N-N stretching: A band around 1138-1151 cm⁻¹ can be attributed to the nitrogen-nitrogen bond within the triazole ring.
Aromatic C-H stretching: These are typically observed just above 3000 cm⁻¹.
Aromatic C=C stretching: Multiple bands in the 1400-1600 cm⁻¹ region confirm the presence of the aromatic quinoline and phenyl rings.
Table 3: Characteristic IR Absorption Bands for 7-Methoxy- ualberta.camdpi.comtriazolo[4,3-a]quinoline Analogues Data compiled from Guan et al.
| Functional Group | Wavenumber (cm⁻¹) |
| C=N Stretch | ~1613 |
| C-N Stretch | ~1297 |
| C-O-C Stretch (Ether) | ~1243, ~1024 |
| N-N Stretch | ~1138 - 1151 |
Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Pattern Analysis
Mass spectrometry (MS) is essential for determining the molecular weight of a compound and providing clues about its structure through fragmentation analysis. For novel 7-Methoxy- ualberta.camdpi.comtriazolo[4,3-a]quinoline derivatives, techniques like electrospray ionization (ESI) are commonly used, which typically show a prominent protonated molecular ion peak [M+H]⁺.
For example, the mass spectrum of 1-ethyl-7-methoxy-5-phenyl- ualberta.camdpi.comtriazolo[4,3-a]quinoline (C₁₉H₁₇N₃O) shows an [M+H]⁺ peak at an m/z (mass-to-charge ratio) of 304, confirming its molecular weight of 303. Similarly, the unsubstituted 5-phenyl- ualberta.camdpi.comtriazolo[4,3-a]quinoline shows its [M+H]⁺ peak at m/z 246. This data provides unequivocal verification of the molecular formula. Analysis of the fragmentation patterns, which involves the cleavage of the molecule into smaller, stable ions, can further support the proposed structure, often showing characteristic losses of substituents or parts of the heterocyclic rings. cdnsciencepub.com
Elemental Analysis for Compositional Confirmation
Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in a purified compound. This experimental data is compared against the theoretical percentages calculated from the proposed molecular formula. A close agreement between the found and calculated values (typically within ±0.4%) serves as final confirmation of the compound's elemental composition and purity.
Table 4: Elemental Analysis Data for a Representative Analogue: 1-Ethyl-7-methoxy-5-phenyl- ualberta.camdpi.comtriazolo[4,3-a]quinoline (C₁₉H₁₇N₃O) Data sourced from Guan et al.
| Element | Calculated (%) | Found (%) |
| Carbon (C) | 75.23 | 75.12 |
| Hydrogen (H) | 5.65 | 5.46 |
| Nitrogen (N) | 13.85 | 13.69 |
This strong correlation between the calculated and experimentally determined percentages validates the molecular formula assigned to the synthesized compound.
X-ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography is a powerful analytical technique for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry and preferred conformation in the solid state. For complex heterocyclic systems like triazoloquinolines, single-crystal X-ray diffraction can provide precise information on bond lengths, bond angles, and torsional angles, confirming the connectivity of the fused ring system and the spatial arrangement of substituents.
While a specific crystal structure for 7-Methoxy- researchgate.netmdpi.comekb.egtriazolo[4,3-a]quinoline is not available in published literature, the utility of this technique has been demonstrated for a variety of related triazolo-fused heterocyclic systems. For instance, X-ray crystal structure analysis has been successfully applied to substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indoles and researchgate.netmdpi.comekb.egtriazolo[4,3-a]pyridines. mdpi.commdpi.com These studies confirm the planar or near-planar nature of the fused aromatic rings and reveal details about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. mdpi.com
In the case of chiral analogues of 7-Methoxy- researchgate.netmdpi.comekb.egtriazolo[4,3-a]quinoline, X-ray crystallography would be invaluable for determining the absolute configuration of stereocenters. The resulting structural data can be crucial for understanding structure-activity relationships in medicinal chemistry and for the design of new derivatives with specific biological targets. The application of X-ray crystallography to triazoloquinazoline derivatives has also been reported, further underscoring the importance of this method in the structural characterization of this broad class of compounds. researchgate.net
Pharmacological Profile and Mechanistic Insights of 7 Methoxy 1 2 3 Triazolo 4,3 a Quinoline Derivatives in Preclinical Models
Investigations into Anticonvulsant Efficacy and Mechanisms in Animal Models
Derivatives of the 7-Methoxy- tubitak.gov.trmdpi.comnih.govtriazolo[4,3-a]quinoline scaffold have been the subject of significant preclinical investigation to determine their potential as anticonvulsant agents. These studies have largely utilized established animal models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, to evaluate efficacy and elucidate potential mechanisms of action.
Elucidation of Potential Antagonistic Mechanisms Against Chemoconvulsants (e.g., Pentylenetetrazole, Isoniazid)
To probe the mechanistic underpinnings of their anticonvulsant activity, lead compounds from the 7-Methoxy- tubitak.gov.trmdpi.comnih.govtriazolo[4,3-a]quinoline series have been evaluated for their ability to counteract seizures induced by chemical convulsants like pentylenetetrazole (PTZ) and isoniazid. These tests help to differentiate the pharmacological profile of novel compounds from standard antiepileptic drugs.
A key compound, 7-methoxy-5-phenyl-1,2,4-triazolo[4,3-a]quinoline, demonstrated notable efficacy in these models. It was found to antagonize seizures induced by both pentylenetetrazole and isoniazid, with median effective dose (ED50) values of 21.1 mg/kg and 83.3 mg/kg, respectively tubitak.gov.tr. The ability of this compound to counteract PTZ-induced seizures suggests a potential interaction with the GABAergic system, as PTZ is a known non-competitive antagonist of the GABAA receptor. Furthermore, its activity against isoniazid-induced seizures, which are caused by the inhibition of pyridoxal-5-phosphate synthesis and subsequent reduction in GABA levels, further supports the hypothesis of a GABA-mediated mechanism of action.
The following table summarizes the efficacy of the lead compound against chemoconvulsants:
| Compound | Test Model | ED50 (mg/kg) |
| 7-methoxy-5-phenyl-1,2,4-triazolo[4,3-a]quinoline | Pentylenetetrazole (scPTZ) | 21.1 tubitak.gov.tr |
| 7-methoxy-5-phenyl-1,2,4-triazolo[4,3-a]quinoline | Isoniazid | 83.3 tubitak.gov.tr |
Structure-Activity Relationship (SAR) Studies for Anticonvulsant Potency
Structure-activity relationship (SAR) studies have been crucial in identifying the key structural features of the 7-Methoxy- tubitak.gov.trmdpi.comnih.govtriazolo[4,3-a]quinoline scaffold that are essential for potent anticonvulsant activity. Research has focused on modifying various positions of the triazoloquinoline core to optimize efficacy and minimize neurotoxicity.
One of the most significant findings is the importance of the methoxy (B1213986) group at the 7-position of the quinoline (B57606) ring. The introduction of this group was found to significantly enhance anticonvulsant activity by increasing the electron cloud density at the fused triazole ring tubitak.gov.tr.
Furthermore, substitutions at the C-1 position of the triazole ring have a profound impact on activity. Studies have shown that an unsubstituted C-1 position (i.e., a hydrogen atom) results in the most potent compounds in the series. The introduction of alkyl or aryl groups at this position, particularly bulky substituents, generally leads to a decrease in anticonvulsant activity tubitak.gov.tr. This suggests that steric hindrance at the C-1 position may be detrimental to the compound's interaction with its biological target.
The unsubstituted compound, 7-methoxy-5-phenyl-1,2,4-triazolo[4,3-a]quinoline, emerged as the most potent derivative in the maximal electroshock (MES) test, with an ED50 value of 9.2 mg/kg, which is comparable to the established antiepileptic drug phenytoin (B1677684) (ED50 = 9.9 mg/kg) tubitak.gov.tr.
Impact of Substituent Patterns on Pharmacological Activity in Preclinical Seizure Models
The pattern of substitution on the 7-Methoxy- tubitak.gov.trmdpi.comnih.govtriazolo[4,3-a]quinoline core dictates the pharmacological profile of the derivatives in preclinical seizure models. The interplay between different substituents determines not only the potency but also the safety profile of these compounds.
As established in SAR studies, the presence of a methoxy group at the 7-position is a key determinant for enhanced anticonvulsant effects tubitak.gov.tr. In contrast, modifications at the C-1 position have been shown to modulate this activity. While an unsubstituted C-1 is optimal for potency, the introduction of various alkyl and aryl groups has been explored. In general, these substitutions have resulted in a marked decrease in anticonvulsant efficacy when compared to the parent compound tubitak.gov.tr. This reduction in activity may be attributed to electronic effects (electron-donating or -withdrawing nature of the substituent) or steric factors that disrupt the optimal binding of the molecule to its target site tubitak.gov.tr.
The following table presents data on the anticonvulsant activity and neurotoxicity of selected 1-substituted-7-methoxy-5-phenyl-1,2,4-triazolo[4,3-a]quinoline derivatives:
| Compound | R-group at C-1 | MES ED50 (mg/kg) |
| 4a | H | 9.2 tubitak.gov.tr |
| 4b | CH3 | 45.3 tubitak.gov.tr |
| 4c | C2H5 | >100 tubitak.gov.tr |
| 4d | n-C3H7 | >100 tubitak.gov.tr |
| 4e | Phenyl | >100 tubitak.gov.tr |
Antimicrobial Activity Assessment of 7-Methoxy-tubitak.gov.trmdpi.comnih.govtriazolo[4,3-a]quinoline Analogues
In addition to their anticonvulsant properties, quinoline derivatives and their fused heterocyclic analogues, including triazoloquinolines, have been investigated for their potential as antimicrobial agents. The following sections detail the in vitro evaluation of their antibacterial and antifungal spectra.
Evaluation of Antibacterial Spectrum in Vitro
While specific data on the antibacterial activity of 7-Methoxy- tubitak.gov.trmdpi.comnih.govtriazolo[4,3-a]quinoline is limited, studies on closely related 7-methoxyquinoline (B23528) derivatives have shown promising results against a range of pathogenic bacteria. A series of 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamides were screened for their antimicrobial activity against both Gram-positive and Gram-negative bacteria mdpi.com.
One particular derivative, compound 3l in the study, demonstrated the highest efficacy against most of the tested bacterial strains, with a notable effect against Escherichia coli, exhibiting a Minimum Inhibitory Concentration (MIC) of 7.812 µg/mL mdpi.com. Other analogues, such as compounds 3c and 3d from the same series, also showed a broad spectrum of antimicrobial activity mdpi.com. These findings suggest that the 7-methoxyquinoline scaffold is a viable pharmacophore for the development of new antibacterial agents.
The antibacterial activity of a representative 7-methoxyquinoline derivative is summarized below:
| Compound | Bacterial Strain | MIC (µg/mL) |
| 4-((7-methoxyquinolin-4-yl) amino)-N-(pyrimidin-2-yl)benzenesulfonamide (3l) | E. coli | 7.812 mdpi.com |
Assessment of Antifungal Spectrum in Vitro
The antifungal potential of 7-methoxyquinoline analogues has also been a subject of investigation. The aforementioned series of 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamides was also tested against unicellular fungi mdpi.com.
The most active antibacterial compound from this series, compound 3l, also displayed the most potent antifungal activity. It was particularly effective against Candida albicans, with an MIC of 31.125 µg/mL mdpi.com. This dual antibacterial and antifungal activity highlights the potential of the 7-methoxyquinoline core in the development of broad-spectrum antimicrobial agents.
The antifungal activity of a representative 7-methoxyquinoline derivative is presented in the table below:
| Compound | Fungal Strain | MIC (µg/mL) |
| 4-((7-methoxyquinolin-4-yl) amino)-N-(pyrimidin-2-yl)benzenesulfonamide (3l) | C. albicans | 31.125 mdpi.com |
Computational Approaches to Antimicrobial Mechanisms of Action (e.g., DNA Gyrase Inhibition)
Computational studies, particularly molecular docking, have been instrumental in elucidating the potential antimicrobial mechanisms of quinoline-based compounds. A primary target for these derivatives is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication and transcription. nih.govnih.gov This enzyme introduces negative supercoils into DNA, a process vital for relieving torsional strain and facilitating strand separation. nih.gov
Molecular docking simulations have been employed to predict the binding interactions of quinolone analogs within the active site of DNA gyrase. nih.gov These in silico models suggest that the quinolone core can form crucial interactions with key amino acid residues and DNA itself. nih.gov For instance, studies on various quinolone derivatives have shown interactions with residues such as Asp87, Thr88, Arg91, and Met92 in the DNA gyrase of E. coli. The binding is often mediated by a magnesium ion, which helps to stabilize the complex. dntb.gov.ua
While direct computational studies on 7-Methoxy- tubitak.gov.trnih.govresearchgate.nettriazolo[4,3-a]quinoline are not extensively reported, the broader class of quinolones and fused triazolo-heterocycles has been a focus of such research. The C-8-methoxy group in some fluoroquinolones, for example, has been shown to enhance activity against resistant gyrase, suggesting that substitutions on the quinoline core can significantly impact target engagement. researchgate.net Docking studies on novel quinoline derivatives have identified potent inhibitors of E. coli DNA gyrase, with some compounds exhibiting significant inhibitory activity with IC₅₀ values in the low micromolar range. nih.gov These computational models provide a rational basis for the design of new derivatives, including those based on the 7-Methoxy- tubitak.gov.trnih.govresearchgate.nettriazolo[4,3-a]quinoline scaffold, as potential DNA gyrase inhibitors. dntb.gov.uanih.gov
Antineoplastic and Anticancer Potentials of Fused Triazoloquinoline Derivatives in Cellular and Animal Models
The triazoloquinoline scaffold is a recurring motif in the design of novel anticancer agents. nih.govrsc.org Derivatives of this and related systems, such as triazoloquinazolines and triazoloquinoxalines, have demonstrated significant antiproliferative activity against a variety of human cancer cell lines, including those from breast, liver, colon, and lung cancers. rsc.orgekb.egrsc.org
Inhibition of Specific Molecular Targets (e.g., c-Met Tyrosine Kinase)
The c-Met receptor tyrosine kinase, also known as the hepatocyte growth factor receptor (HGFR), is a well-validated target in oncology. nih.gov Its aberrant activation is implicated in tumor growth, invasion, metastasis, and angiogenesis. nih.govmdpi.com Several small molecules incorporating a quinoline core have been developed as c-Met inhibitors. mdpi.comunipa.it
Structure-activity relationship (SAR) studies on various quinoline-containing compounds have identified key structural features for potent c-Met inhibition. nih.gov For instance, a series of 3,5,7-trisubstituted quinolines yielded highly potent c-Met inhibitors with IC₅₀ values of less than 1.0 nM. nih.gov Similarly, novel 4-phenoxyquinoline derivatives containing a 1,2,4-triazolone moiety have also shown remarkable inhibitory activity against c-Met kinase. Molecular modeling of triazolotriazine analogues has revealed that these inhibitors can form hydrogen bonds and π-π stacking interactions within the ATP-binding site of the c-Met kinase domain.
While research has not specifically detailed the 7-Methoxy- tubitak.gov.trnih.govresearchgate.nettriazolo[4,3-a]quinoline scaffold as a c-Met inhibitor, the extensive investigation of related triazolo- and quinoline-based structures suggests its potential. researchgate.net For example, a hybrid molecule containing a quinoline linked to a triazolo-pyridazine moiety was discovered to be a selective c-Met inhibitor. researchgate.net These findings underscore the value of the fused triazolo-heterocyclic system in targeting this key oncogenic kinase.
| Compound Class | Target | Key Findings | IC₅₀/Kᵢ Values |
| 3,5,7-Trisubstituted Quinolines | c-Met Kinase | Identified as highly potent inhibitors. Compound 21b showed significant tumor growth inhibition in xenograft models. nih.gov | <1.0 nM nih.gov |
| Triazolothiadiazoles | c-Met Kinase | Compound 21 demonstrated selective c-Met inhibition. nih.gov | Kᵢ = 0.025 µM nih.gov |
| Quinazoline-1,2,3-triazole Hybrids | MET Kinase | Compound 8c showed the highest inhibitory capacity among the tested agents. nih.gov | IC₅₀ = 36.0 µM nih.gov |
Modulation of Bromodomain Protein Function (e.g., BET family, non-BET bromodomains like CREBBP)
Bromodomains are epigenetic reader modules that recognize acetylated lysine (B10760008) residues on histones and other proteins, playing a critical role in transcriptional regulation. The Bromodomain and Extra-Terminal domain (BET) family of proteins (including BRD2, BRD3, and BRD4) are attractive therapeutic targets in cancer. nih.govmdpi.com
The tubitak.gov.trnih.govresearchgate.nettriazolo fused heterocyclic system is a key pharmacophore in several potent bromodomain inhibitors. For instance, a novel tubitak.gov.trnih.govresearchgate.nettriazolo[4,3-a]quinoxaline-based compound, DW-71177, was identified as a potent and BD1-selective BET inhibitor with strong antileukemic activity. mdpi.com Similarly, substituted tubitak.gov.trnih.govresearchgate.nettriazolo[4,3-a]phthalazines have been shown to be potent inhibitors of both BET bromodomains like BRD4 and non-BET family members such as CREBBP (CREB-binding protein). This demonstrates that the triazolo-fused scaffold is not limited to BET inhibition and can be adapted to target other bromodomain families.
The development of dihydroquinoxalinone-based ligands has led to potent inhibitors of the CREBBP bromodomain, representing a significant advancement in targeting non-BET bromodomains. nih.gov Structural studies revealed these inhibitors bind in an induced-fit pocket, forming a key cation–π interaction. nih.gov The versatility of the triazolo-fused core in targeting diverse bromodomains suggests that the 7-Methoxy- tubitak.gov.trnih.govresearchgate.nettriazolo[4,3-a]quinoline framework could serve as a valuable starting point for the design of new, selective bromodomain modulators.
| Compound Scaffold | Target Bromodomain(s) | Key Activity |
| tubitak.gov.trnih.govresearchgate.nettriazolo[4,3-a]quinoxaline | BET (BD1-selective) | Potent inhibition with strong antileukemic activity. mdpi.com |
| tubitak.gov.trnih.govresearchgate.nettriazolo[4,3-a]phthalazine | BET (BRD4), non-BET (BRD9, CREBBP) | First example of submicromolar inhibitors of bromodomains outside the BET subfamily. |
| tubitak.gov.trnih.govresearchgate.nettriazolo[4,3-b]pyridazine | BRD4 | Derivatives identified as bromodomain inhibitors with micromolar IC₅₀ values. nih.gov |
| Dihydroquinoxalinone | CREBBP | Potent inhibitors of a non-BET family bromodomain. nih.gov |
Molecular Mechanisms of Cell Proliferation Inhibition and Apoptosis Induction in Vitro
Derivatives containing triazolo-fused heterocyclic systems have been shown to inhibit cancer cell proliferation and induce apoptosis through various molecular mechanisms. researchgate.net Studies on different cancer cell lines, including breast (MCF-7, MDA-MB-231), liver (HepG2), and colon (HCT-116), have demonstrated the cytotoxic potential of these compounds. rsc.orgrsc.orgnih.gov
One key mechanism involves the induction of programmed cell death, or apoptosis. For example, a novel bis( tubitak.gov.trnih.govresearchgate.nettriazolo)[4,3-a:3′,4′-c]quinoxaline derivative was found to induce apoptosis by arresting the cell cycle at the G2/M phase. researchgate.net This was accompanied by the upregulation of the pro-apoptotic protein Bax and caspases-3 and -9, along with the downregulation of the anti-apoptotic protein Bcl-2. researchgate.netnih.gov Similarly, certain 7-chloroquinoline-1,2,3-triazoyl carboxamides have shown potent induction of apoptosis, particularly in triple-negative breast cancer cells (MDA-MB-231). nih.gov
Other mechanisms include DNA intercalation. rsc.org Some tubitak.gov.trnih.govresearchgate.nettriazolo[4,3-a]quinoxaline derivatives have been designed as DNA intercalators, and their antiproliferative activity correlates with their DNA binding affinity. rsc.org These studies collectively indicate that the triazoloquinoline and related scaffolds can exert their anticancer effects by interfering with fundamental cellular processes like cell division and survival, making them promising candidates for further development. nih.gov
| Compound Class | Cell Line(s) | Mechanism of Action | Key Findings |
| bis( tubitak.gov.trnih.govresearchgate.nettriazolo)quinoxaline | HepG2, HCT-116 | Apoptosis induction, G2/M cell cycle arrest researchgate.net | Upregulation of Bax, caspase-3/9; downregulation of Bcl-2. researchgate.netnih.gov |
| 7-chloroquinoline-1,2,3-triazoyl carboxamides | MDA-MB-231 (Triple Negative Breast Cancer) | Apoptosis induction nih.gov | Showed high cytotoxic activity with an IC₅₀ of 19.91µM after 72h. nih.gov |
| tubitak.gov.trnih.govresearchgate.nettriazolo[4,3-a]quinoxaline derivatives | HepG2, HCT-116, MCF-7 | DNA intercalation, antiproliferative activity rsc.org | Compound 12d was the most potent, with IC₅₀ values ranging from 17.12 to 27.13 µM. rsc.org |
| Triazolo[1,5-a]quinoline derivatives | MCF-7, HEPG2 | Anticancer activity rsc.org | Compound 4 showed strong inhibitory effects against MCF-7. rsc.org |
Exploration of Other Pharmacological Activities
Adenosine (B11128) Receptor Antagonism of 7-Methoxy-tubitak.gov.trnih.govresearchgate.nettriazolo[4,3-a]quinoxaline Analogues
The tubitak.gov.trnih.govresearchgate.nettriazolo[1,5-a]quinoxaline scaffold has been extensively studied for its interaction with adenosine receptors. These receptors are involved in a multitude of physiological processes, and their modulation is a therapeutic strategy for various disorders. Derivatives of the related triazoloquinazoline CGS 15943, a non-selective adenosine receptor antagonist, have been synthesized to enhance potency and selectivity for specific receptor subtypes, such as A₂B and A₃.
While direct studies on 7-Methoxy- tubitak.gov.trnih.govresearchgate.nettriazolo[4,3-a]quinoline as an adenosine antagonist are limited, the structural similarity to potent antagonists from the triazoloquinoxaline and triazoloquinazoline classes is noteworthy. For example, modifications to the 5-amino group of the triazoloquinazoline scaffold have yielded compounds with subnanomolar affinity for the human A₃ receptor. The exploration of the 1,2,4-triazolo[1,5-a]quinoxaline (TQX) scaffold has also produced compounds with good human A₃ receptor affinity and selectivity. This body of research suggests that the 7-Methoxy- tubitak.gov.trnih.govresearchgate.nettriazolo[4,3-a]quinoline core could be a promising template for designing novel adenosine receptor antagonists.
Antiparasitic Activity in Preclinical Models (e.g., against Cryptosporidium parvum)
The triazole and quinoline nuclei are known to be present in various compounds with a broad spectrum of antimicrobial and antiparasitic activities. nih.govmdpi.com Specifically, the nih.govnih.govnih.govtriazolo[4,3-a]quinoxaline scaffold, a related heterocyclic system, has been investigated for its antiparasitic properties. mdpi.com
Cryptosporidium parvum, a protozoan parasite, is a significant cause of diarrheal disease, particularly in immunocompromised individuals. nih.gov The search for effective therapeutic agents against this parasite is a critical area of research. One promising drug target in C. parvum is inosine (B1671953) 5′-monophosphate dehydrogenase (IMPDH), an enzyme essential for the parasite's purine (B94841) nucleotide biosynthesis. nih.govnih.gov
Research has focused on the development of triazole-containing compounds as inhibitors of C. parvum IMPDH (CpIMPDH). A structure-activity relationship (SAR) study of a series of 1,2,3-triazole containing ether inhibitors of CpIMPDH revealed that the inclusion of a quinoline moiety could enhance inhibitory activity. nih.govnih.gov Specifically, the conversion of quinoline-containing inhibitors to their corresponding quinoline-N-oxides was found to maintain inhibitory activity. nih.gov
While these studies did not specifically investigate 7-Methoxy- nih.govnih.govnih.govtriazolo[4,3-a]quinoline, they provide a strong indication that the broader class of triazolo-quinoline compounds could possess anti-cryptosporidial activity. The general structure of these inhibitors often consists of a triazole core linked to various aromatic and heterocyclic moieties.
In a different context, analogs of nih.govnih.govnih.govtriazolo[4,3-a]quinoxaline have been evaluated for their activity against another parasite, Schistosoma mansoni. nih.govasm.org In one study, a series of these compounds were synthesized and tested, with some demonstrating significant in vitro activity against both the larval and adult stages of the parasite. nih.govasm.org Although the parasite is different, this finding further supports the potential of the triazolo-quinoline scaffold in antiparasitic drug discovery.
Interactive Table: Examples of Related Compounds with Antiparasitic Activity
| Compound Class | Target Organism/Enzyme | Key Structural Features | Reference |
| 1,2,3-Triazole ethers | Cryptosporidium parvum IMPDH | Quinoline moiety | nih.govnih.gov |
| nih.govnih.govnih.govTriazolo[4,3-a]quinoxalines | Schistosoma mansoni | Fused triazolo-quinoxaline core | nih.govasm.org |
The existing data on related triazole and quinoline derivatives suggest that 7-Methoxy- nih.govnih.govnih.govtriazolo[4,3-a]quinoline and its analogs are worthy candidates for screening against Cryptosporidium parvum and other parasites. Further research is needed to synthesize and evaluate these specific compounds to determine their efficacy and mechanism of action in preclinical models of parasitic infections.
Future Research Directions and Translational Perspectives for 7 Methoxy 1 2 3 Triazolo 4,3 a Quinoline Chemistry
Development of Greener and More Efficient Synthetic Pathways
The synthesis of quinoline (B57606) derivatives has traditionally involved methods that may not align with the principles of green chemistry. Future research should prioritize the development of environmentally benign and efficient synthetic routes to 7-Methoxy- nih.govnih.govrsc.orgtriazolo[4,3-a]quinoline and its analogs. This includes the exploration of microwave-assisted and ultrasound-assisted organic synthesis, which can significantly reduce reaction times and energy consumption. rsc.org
Advanced Structural Analysis to Unravel Complex Molecular Interactions
A thorough understanding of the three-dimensional structure of 7-Methoxy- nih.govnih.govrsc.orgtriazolo[4,3-a]quinoline is fundamental to elucidating its chemical properties and biological activity. Advanced analytical techniques such as single-crystal X-ray diffraction can provide precise information on bond lengths, bond angles, and crystal packing. mdpi.comnih.gov This data is invaluable for understanding intermolecular interactions, such as hydrogen bonding and π-π stacking, which can influence the compound's physical properties and its interactions with biological targets. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for structural elucidation in solution. Two-dimensional NMR techniques, including COSY, HSQC, and HMBC, can be employed to unambiguously assign all proton and carbon signals, confirming the connectivity of the triazolo-quinoline scaffold. Hirshfeld surface analysis, a computational tool, can complement experimental data by providing a visual representation of intermolecular contacts in the crystalline state. nih.gov
Comprehensive Elucidation of Molecular Mechanisms in Biological Systems
While the specific biological targets of 7-Methoxy- nih.govnih.govrsc.orgtriazolo[4,3-a]quinoline are yet to be identified, research on related triazolo-quinazoline and triazolo-quinoxaline scaffolds offers valuable insights into potential mechanisms of action. Many of these compounds have demonstrated potent anticancer activity, often attributed to their ability to intercalate with DNA and inhibit topoisomerase II. semanticscholar.orgrsc.orgnih.govplos.org
Future studies should investigate whether 7-Methoxy- nih.govnih.govrsc.orgtriazolo[4,3-a]quinoline and its derivatives can act as DNA intercalators. This can be assessed through techniques such as UV-Vis spectroscopy, fluorescence spectroscopy, and circular dichroism. Furthermore, topoisomerase II inhibition assays can determine if these compounds can disrupt the enzyme's function, leading to apoptosis in cancer cells. nih.govplos.org Investigations into the apoptotic pathways induced by these compounds, including the analysis of key proteins like Bax and Bcl-2, would provide a deeper understanding of their cytotoxic effects. semanticscholar.orgplos.org
Exploration of Novel Therapeutic Applications Beyond Established Areas
The therapeutic potential of the triazolo-quinoline scaffold is not limited to oncology. The diverse biological activities reported for related heterocyclic systems suggest that 7-Methoxy- nih.govnih.govrsc.orgtriazolo[4,3-a]quinoline could be a promising candidate for a range of other diseases. For example, various triazole-containing compounds have shown significant antiviral and antimicrobial activity. mdpi.comepa.gov
Future research should therefore include broad-spectrum screening of 7-Methoxy- nih.govnih.govrsc.orgtriazolo[4,3-a]quinoline and its analogs against a panel of viruses, bacteria, and fungi. The structural similarity to compounds with antimalarial and antischistosomal properties also warrants investigation into its potential as an antiparasitic agent. nih.gov The exploration of its activity as an inhibitor of various kinases, such as EGFR and VEGFR-2, which are implicated in numerous diseases, could also unveil new therapeutic avenues. nih.gov
Synergistic Application of Computational and Experimental Methodologies for Compound Design
The integration of computational and experimental approaches is a powerful strategy for the rational design of novel derivatives of 7-Methoxy- nih.govnih.govrsc.orgtriazolo[4,3-a]quinoline with enhanced therapeutic properties. In silico techniques such as molecular docking can be used to predict the binding modes of these compounds with various biological targets, helping to prioritize candidates for synthesis and biological evaluation. nih.govrsc.orgresearchgate.net
Molecular dynamics (MD) simulations can provide insights into the stability of ligand-receptor complexes and the conformational changes that occur upon binding. nih.gov Quantitative Structure-Activity Relationship (QSAR) studies can be employed to develop models that correlate the structural features of these compounds with their biological activity, guiding the design of more potent analogs. The data generated from these computational studies can then be used to inform the synthesis and experimental testing of new compounds, creating a synergistic cycle of design, synthesis, and evaluation.
The following table summarizes the cytotoxic activities of some related triazolo-quinazoline and triazolo-quinoxaline derivatives against various cancer cell lines, providing a reference for the potential of the 7-Methoxy- nih.govnih.govrsc.orgtriazolo[4,3-a]quinoline scaffold.
| Compound ID | Scaffold | Cancer Cell Line | IC50 (µM) | Reference |
| 16 | nih.govnih.govrsc.orgtriazolo[4,3-c]quinazoline | HepG2 | 6.29 | semanticscholar.orgplos.org |
| 16 | nih.govnih.govrsc.orgtriazolo[4,3-c]quinazoline | HCT-116 | 2.44 | semanticscholar.orgplos.org |
| 12d | nih.govnih.govrsc.orgtriazolo[4,3-a]quinoxaline | HepG2 | 22.08 | rsc.org |
| 12d | nih.govnih.govrsc.orgtriazolo[4,3-a]quinoxaline | HCT-116 | 27.13 | rsc.org |
| 12d | nih.govnih.govrsc.orgtriazolo[4,3-a]quinoxaline | MCF-7 | 17.12 | rsc.org |
| 8c | nih.govnih.govrsc.orgtriazolo[4,3-b] nih.govnih.govrsc.orgtriazine | HCT-116 | 38.7 | researchgate.net |
Q & A
Q. What are the common synthetic routes for 7-methoxy-[1,2,4]triazolo[4,3-a]quinoline and its derivatives?
The synthesis typically involves cyclization of substituted quinoline precursors with triazole-forming reagents. For example:
- Step 1: React 7-methoxyquinoline derivatives with hydrazine to form hydrazino intermediates.
- Step 2: Cyclize with carbon disulfide or cyanogen bromide under reflux to generate the triazole ring .
- Optimization: Alkoxy substituents (e.g., methoxy) at the 7-position are introduced via nucleophilic substitution or direct functionalization during precursor synthesis .
- Characterization: Confirmed via -NMR, -NMR, and HPLC purity analysis (>95%) .
Q. Which experimental models are used to evaluate the anticonvulsant activity of 7-methoxy-triazoloquinoline derivatives?
- Maximal Electroshock Seizure (MES) Test: Measures protection against tonic-clonic seizures in rodents. Effective doses (ED) are calculated for compound comparison .
- Subcutaneous Pentylenetetrazol (scPTZ) Test: Assesses seizure threshold elevation. Compounds showing activity in both MES and scPTZ models are prioritized .
- Toxicity Screening: Rotarod tests determine motor impairment (TD), and acute toxicity (LD) is evaluated in mice .
Advanced Research Questions
Q. How do structural modifications at the 7-position influence anticonvulsant efficacy and toxicity?
- Methoxy vs. Alkoxy Groups: 7-Methoxy derivatives exhibit lower ED values in MES tests compared to longer-chain alkoxy groups (e.g., heptyloxy), suggesting steric and electronic effects on target binding .
- Substituent Trade-offs: Benzylamino groups at the 7-position (e.g., 7-benzylamino derivatives) show improved potency but higher toxicity (TD/ED ratio <4) compared to methoxy analogs (ratio >6) .
- Data Contradictions: Some studies report reduced activity with bulky 7-substituents, while others note enhanced bioavailability due to lipophilicity. Resolution requires pharmacokinetic profiling (e.g., logP, plasma protein binding) .
Q. What mechanistic hypotheses explain the anticonvulsant activity of 7-methoxy-triazoloquinolines?
- GABAergic Modulation: Analogous to benzodiazepines, these compounds may potentiate GABA receptor currents. Electrophysiological assays (patch-clamp) on hippocampal neurons are used to validate this .
- Sodium Channel Blockade: MES activity correlates with inhibition of voltage-gated sodium channels (VGSCs). In vitro assays using HEK293 cells expressing Na1.2 channels confirm IC values in the micromolar range .
- Multi-Target Potential: Dual mechanisms (GABA enhancement + sodium channel blockade) are proposed for derivatives with broad-spectrum activity .
Q. How can researchers resolve contradictions in SAR data across studies?
- Standardized Protocols: Discrepancies in ED values may arise from variations in seizure induction methods (e.g., current intensity in MES). Harmonizing experimental conditions is critical .
- Meta-Analysis: Cross-study comparisons of substituent effects (e.g., 7-methoxy vs. 7-ethoxy) using computational QSAR models to identify consensus trends .
- In Silico Docking: Molecular dynamics simulations of triazoloquinolines with GABA receptors or VGSCs can clarify substituent-specific binding interactions .
Methodological Challenges
Q. What strategies improve the pharmacokinetic profile of 7-methoxy-triazoloquinolines?
- Prodrug Design: Esterification of carboxyl groups (e.g., ethyl ester derivatives) enhances oral bioavailability by increasing lipophilicity .
- Metabolic Stability: Microsomal assays (e.g., liver S9 fractions) identify metabolic hotspots. Blocking vulnerable sites (e.g., para-methoxy oxidation) via fluorination or deuteriation improves half-life .
- Blood-Brain Barrier Penetration: LogP values between 1.5–2.5 optimize passive diffusion. Active transport is assessed via P-gp efflux assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
